Dihomo-pgi(2) - 99286-22-3

Dihomo-pgi(2)

Catalog Number: EVT-1570030
CAS Number: 99286-22-3
Molecular Formula: C22H36O5
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dihomo-γ-linolenic acid, the precursor to dihomopgi(2), is primarily sourced from dietary fats, particularly from seeds and oils such as evening primrose oil and borage oil. In the human body, it can be synthesized from linoleic acid through a series of enzymatic reactions involving desaturases and elongases.

Classification

Dihomo-pgi(2) belongs to the class of eicosanoids, specifically categorized under prostaglandins. It is synthesized from dihomo-γ-linolenic acid through the action of cyclooxygenases (COX), which convert fatty acids into bioactive lipid mediators.

Synthesis Analysis

Methods

The synthesis of dihomopgi(2) involves several key steps:

  1. Substrate Formation: Dihomo-γ-linolenic acid is first derived from linoleic acid through desaturation and elongation processes.
  2. Enzymatic Conversion: The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of dihomo-γ-linolenic acid into prostaglandin H2.
  3. Prostaglandin Synthase Activity: Prostaglandin H2 is subsequently converted into dihomopgi(2) by specific prostaglandin synthases.

Technical Details

The enzymatic activity can be influenced by various factors, including the availability of substrates and the expression levels of COX enzymes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to analyze the synthesis pathway and quantify the product.

Molecular Structure Analysis

Structure

Dihomo-pgi(2) has a complex molecular structure characterized by a cyclopentane ring and two side chains derived from its fatty acid precursors. Its chemical formula is C20H32O5, indicating it contains 20 carbon atoms arranged in a specific configuration that defines its biological activity.

Data

The structural analysis shows that dihomopgi(2) contains multiple functional groups that contribute to its reactivity and interaction with biological receptors. The presence of hydroxyl groups enhances its solubility and biological activity.

Chemical Reactions Analysis

Reactions

Dihomo-pgi(2) participates in various biochemical reactions:

  1. Formation from Dihomo-γ-linolenic Acid: The primary reaction involves the conversion of dihomo-γ-linolenic acid to prostaglandin H2 via cyclooxygenase enzymes.
  2. Receptor Interactions: Once formed, dihomopgi(2) interacts with specific prostanoid receptors, influencing vascular tone and platelet function.

Technical Details

The reaction mechanisms involve both cyclooxygenase activity and subsequent transformations mediated by specific synthases that determine the final prostaglandin product. These reactions are crucial for maintaining homeostasis in vascular systems.

Mechanism of Action

Process

The mechanism of action for dihomopgi(2) primarily revolves around its role as a signaling molecule in the cardiovascular system:

  1. Vasodilation: Dihomopgi(2) promotes vasodilation by activating specific receptors on vascular smooth muscle cells.
  2. Inhibition of Platelet Aggregation: It also inhibits platelet aggregation, reducing the risk of thrombosis.

Data

Studies indicate that dihomopgi(2) exerts its effects through G-protein coupled receptors (GPCRs), leading to increased intracellular cyclic AMP levels, which mediate vasodilatory responses.

Physical and Chemical Properties Analysis

Physical Properties

Dihomo-pgi(2) is typically found as a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents but has limited solubility in water due to its lipophilic nature.

Chemical Properties

Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to characterize its chemical properties.

Applications

Scientific Uses

Dihomo-pgi(2) has significant applications in biomedical research:

  1. Cardiovascular Research: It is studied for its potential therapeutic effects on cardiovascular diseases due to its vasodilatory properties.
  2. Anti-inflammatory Studies: Research into its anti-inflammatory effects has implications for treating conditions like arthritis.
  3. Cancer Research: Investigations into how dihomopgi(2) influences tumor growth and metastasis are ongoing, given its role in modulating cell proliferation through prostaglandin pathways.
Biochemical Synthesis & Metabolic Pathways of Dihomo-PGI(2)

Biosynthesis of Dihomo-γ-Linolenic Acid (DGLA)

DGLA (20:3n-6) serves as the direct precursor for dihomo-PGI₂ synthesis. Its biosynthesis involves sequential enzymatic modifications of essential dietary fatty acids.

Enzymatic Conversion Pathways: Δ6-Desaturase (FADS2) and Elongase (ELOVL5) Activity

The initial step requires Δ6-desaturase (FADS2) to convert linoleic acid (LA, 18:2n-6) into γ-linolenic acid (GLA, 18:3n-6). This rate-limiting enzyme introduces a double bond at the C6 position [3] [9]. Subsequently, elongase 5 (ELOVL5) extends GLA by two carbons to form DGLA (20:3n-6) [3]. Genetic polymorphisms in FADS2 significantly reduce DGLA production, particularly in inflammatory or metabolic disorders like diabetes and rheumatoid arthritis [3].

Table 1: Enzymatic Pathway for DGLA Biosynthesis

SubstrateEnzymeProductTissue Specificity
Linoleic Acid (LA, 18:2n-6)Δ6-Desaturase (FADS2)γ-Linolenic Acid (GLA, 18:3n-6)Liver, Endothelial Cells
γ-Linolenic Acid (GLA, 18:3n-6)Elongase 5 (ELOVL5)DGLA (20:3n-6)Ubiquitous

Dietary Precursors: γ-Linolenic Acid (GLA) and Linoleic Acid (LA)

Dietary linoleic acid (abundant in vegetable oils, nuts, seeds) is the primary ω-6 PUFA precursor [9]. GLA-rich oils (borage, evening primrose, black currant) bypass FADS2 activity, directly supplying substrates for ELOVL5-mediated elongation to DGLA [3] [9]. This is critical in pathological states with impaired Δ6-desaturase activity, such as aging or metabolic syndrome [3].

Prostaglandin I₂ (PGI₂) Synthesis Mechanisms

DGLA serves as the substrate for dihomo-PGI₂ synthesis through a COX/PGIS cascade, structurally analogous to classic PGI₂ but with a 22-carbon backbone.

Cyclooxygenase (COX-1/COX-2) Catalysis and Prostacyclin Synthase (PGIS)

COX isoforms (COX-1/COX-2) oxygenate DGLA to form PGG₂₂ (22-carbon analog of PGG₂), which is reduced to PGH₂₂ [1] [7]. Prostacyclin synthase (PGIS), a cytochrome P450 enzyme, then isomerizes PGH₂₂ to dihomo-PGI₂ (also termed PGI₃) [1] [6]. PGIS activity requires a heme-binding domain and specific membrane anchoring for catalytic efficiency [1]. Unlike arachidonic acid-derived PGI₂, dihomo-PGI₂ exhibits distinct receptor binding kinetics due to its elongated carbon chain [7].

Subcellular Localization of COX Isoforms and DGLA Substrate Utilization

COX-1 is constitutively expressed in the endoplasmic reticulum (ER) membrane, while COX-2 localizes to both the ER and nuclear envelope [1] [7]. PGIS resides in ER membranes and caveolae, forming functional complexes with COX enzymes to channel PGH₂₂ toward prostacyclin production [1]. DGLA competes with arachidonic acid (AA) at COX active sites, but its oxidation rate is ~40% slower than AA due to structural differences [6] [8].

Table 2: Subcellular Compartmentalization of Dihomo-PGI₂ Synthesis

EnzymeLocalizationDGLA Utilization EfficiencyRegulators
COX-1Endoplasmic ReticulumModerate (Vmax = 60% vs. AA)Calcium, Growth Factors
COX-2ER/Nuclear EnvelopeHigh (Inducible by Inflammation)Cytokines, Hypoxia
Prostacyclin Synthase (PGIS)ER/CaveolaeSpecific for PGH₂₂Peroxynitrite Inactivation

Competing Metabolic Pathways

DGLA partitions into parallel pathways, reducing its availability for dihomo-PGI₂ synthesis.

DGLA Conversion to Arachidonic Acid (ARA) via Δ5-Desaturase (FADS1)

Δ5-desaturase (FADS1) converts DGLA to arachidonic acid (AA, 20:4n-6), a precursor for pro-inflammatory eicosanoids (e.g., PGE₂, TXA₂) [2] [3]. However, FADS1 activity is intrinsically low in humans, causing DGLA accumulation. Pharmacological inhibitors (e.g., CP-24879) or genetic downregulation of FADS1 can elevate DGLA levels by >300%, favoring anti-inflammatory dihomo-PGI₂/15-HETrE synthesis [2] [3].

Oxidative Metabolism via 15-Lipoxygenase (15-LOX) to 15-HETrE

15-lipoxygenase (15-LOX) oxidizes DGLA to 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) [2] [8]. This metabolite inhibits AA metabolism by:

  • Directly suppressing leukotriene B₄ (LTB₄) synthesis [2]
  • Blocking platelet-derived growth factor (PDGF)-induced smooth muscle proliferation [3]15-HETrE and dihomo-PGI₂ act synergistically to attenuate atherosclerosis and vasoconstriction [2] [6].

Table 3: Competing Metabolic Fates of DGLA

PathwayKey EnzymePrimary MetaboliteBiological Impact
Dihomo-PGI₂ SynthesisCOX-1/2 + PGISDihomo-PGI₂ (PGI₃)Vasodilation, Platelet Inhibition
AA SynthesisΔ5-Desaturase (FADS1)Arachidonic AcidPro-inflammatory Eicosanoid Precursor
Oxidative Metabolism15-Lipoxygenase (15-LOX)15-HETrEAnti-proliferative, LT Synthesis Inhibition

Properties

CAS Number

99286-22-3

Product Name

Dihomo-pgi(2)

IUPAC Name

(7E)-7-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]heptanoic acid

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H36O5/c1-2-3-6-9-16(23)12-13-18-19-14-17(27-21(19)15-20(18)24)10-7-4-5-8-11-22(25)26/h10,12-13,16,18-21,23-24H,2-9,11,14-15H2,1H3,(H,25,26)/b13-12+,17-10+/t16-,18+,19+,20+,21-/m0/s1

InChI Key

ITVMMMCBRSJVKT-LAALATIFSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O

Synonyms

dihomo-PGI(2)
dihomo-prostaglandin I(2)

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCCCC(=O)O)/O2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.